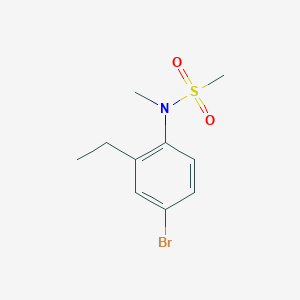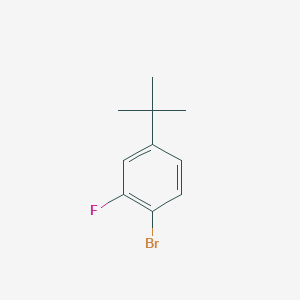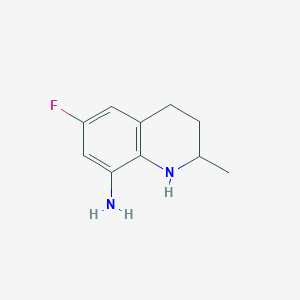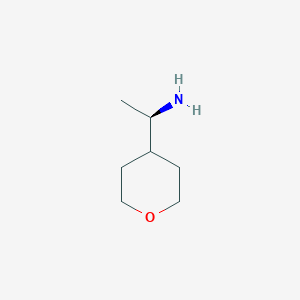![molecular formula C21H25BO5 B1457148 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester CAS No. 862082-12-0](/img/structure/B1457148.png)
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling process . In this reaction, the boronic acid moiety reacts with an appropriate aryl or vinyl halide in the presence of a palladium catalyst to form the desired product. The use of pinacol esters as boron sources simplifies the synthesis and enhances stability.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is synthesized through a three-step substitution reaction and characterized using various spectroscopic methods. Its molecular structure is confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The compound's structure is further analyzed through density functional theory (DFT), showing consistency with the crystal structures obtained by X-ray diffraction (Huang et al., 2021).
Fluorescent Prochelator Applications
- Fluorescent Prochelators for Metal Ions Detection : The compound is used in the development of boronic ester-based fluorescent prochelators that respond to various transition metal ions after reaction with hydrogen peroxide. These prochelators show a fluorescence response indicating their potential use in detecting metal ions in various applications (Hyman & Franz, 2012).
Boron Ester Intermediates
- Boron Ester Intermediates : This compound serves as a boric acid ester intermediate with benzene rings. The structural analysis of these intermediates provides insights into their physicochemical properties, which can be applied in various research contexts (El Bialy et al., 2011).
Sensing Applications
- Hydrogen Peroxide Vapor Detection : The compound is used in synthesizing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant for detecting peroxide-based explosives, which are challenging to detect due to their poor ultraviolet absorption and lack of an aromatic ring (Fu et al., 2016).
Borylation Processes
- Borylation of Arylbromides : The compound is involved in the borylation of arylbromides, a process significant in organic synthesis and chemical research. This method is especially effective for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Medical Research Applications
- Prochelator for Cytoprotection : The compound is used in synthesizing prochelators like BSIH, which show promise in conditionally targeting iron sequestration in cells under oxidative stress. This application is significant in medical research, particularly in studies related to cellular protection against oxidative damage (Wang & Franz, 2018).
Propriétés
IUPAC Name |
methyl 2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(17(13-16)19(23)24-5)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKJQSPDCVATTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



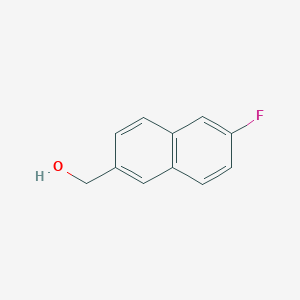
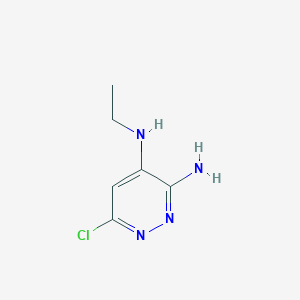
![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
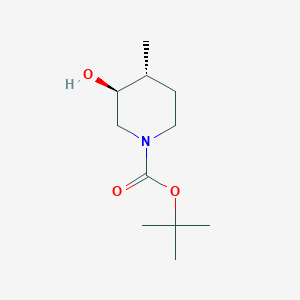
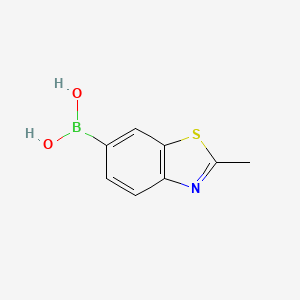
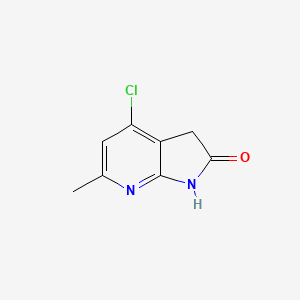
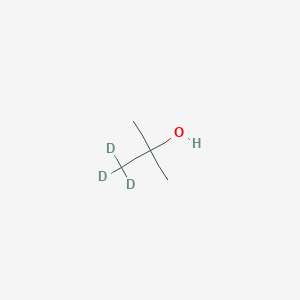
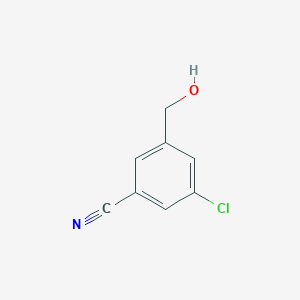
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
